molecular formula C33H31NO6S B6297262 Fmoc-D-Cys(Ddm)-OH CAS No. 2389078-79-7

Fmoc-D-Cys(Ddm)-OH

Cat. No.: B6297262
CAS No.: 2389078-79-7
M. Wt: 569.7 g/mol
InChI Key: KYSKLLPRLHKYJJ-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Cys(Ddm)-OH is a modified amino acid derivative used extensively in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of D-cysteine, with a dimethyl disulfide (Ddm) group protecting the thiol group. This dual protection allows for selective deprotection and functionalization during peptide synthesis, making it a valuable tool in the field of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Cys(Ddm)-OH typically involves the following steps:

    Protection of the Thiol Group: The thiol group of D-cysteine is protected using dimethyl disulfide (Ddm) under mild conditions.

    Fmoc Protection: The amino group is then protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium bicarbonate or triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) systems are often employed to streamline the process, ensuring high yield and purity. The use of automated systems also reduces the risk of contamination and human error.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Cys(Ddm)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine or 4-methylpiperidine in dimethylformamide (DMF).

    Substitution Reactions: The thiol group can be deprotected and subsequently functionalized with various electrophiles.

    Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or reduction to regenerate the free thiol.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine or 4-methylpiperidine in DMF.

    Thiol Deprotection: Trifluoroacetic acid (TFA) or other mild acids.

    Functionalization: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc and Ddm groups yields D-cysteine.

    Functionalized Peptides: The thiol group can be functionalized to form various peptide derivatives.

Scientific Research Applications

Chemistry

Fmoc-D-Cys(Ddm)-OH is widely used in the synthesis of complex peptides and proteins. Its dual protection allows for selective deprotection and functionalization, facilitating the synthesis of disulfide-rich peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and signal transduction pathways. It is also employed in the development of peptide-based therapeutics and diagnostics.

Medicine

The compound is used in the synthesis of peptide drugs and vaccines. Its ability to form stable disulfide bonds makes it valuable in the design of biologically active peptides with enhanced stability and efficacy.

Industry

This compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various industrial applications. Its self-assembly properties make it suitable for the development of functional materials with unique properties.

Mechanism of Action

The mechanism of action of Fmoc-D-Cys(Ddm)-OH involves the selective deprotection of the Fmoc and Ddm groups, allowing for controlled functionalization of the amino and thiol groups. The compound can form stable disulfide bonds, which are crucial for the structural integrity and biological activity of peptides and proteins. The molecular targets and pathways involved depend on the specific application and functionalization of the compound.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Cys(Trt)-OH: Features a trityl (Trt) protecting group for the thiol group.

    Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.

    Fmoc-Cys(StBu)-OH: Contains a t-butylthio (StBu) protecting group.

Uniqueness

Fmoc-D-Cys(Ddm)-OH is unique due to its dual protection strategy, which allows for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex peptides and proteins, where precise control over functional group protection is essential.

Properties

IUPAC Name

(2S)-3-[bis(4-methoxyphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31NO6S/c1-38-23-15-11-21(12-16-23)31(22-13-17-24(39-2)18-14-22)41-20-30(32(35)36)34-33(37)40-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-31H,19-20H2,1-2H3,(H,34,37)(H,35,36)/t30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSKLLPRLHKYJJ-SSEXGKCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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